molecular formula C21H28Br2S2 B1427793 2,6-Dibromo-4,4-dihexyl-4H-cyclopenta[1,2-b:5,4-b']dithiophene CAS No. 528570-55-0

2,6-Dibromo-4,4-dihexyl-4H-cyclopenta[1,2-b:5,4-b']dithiophene

Cat. No. B1427793
M. Wt: 504.4 g/mol
InChI Key: IHAAYZKQSBUSEO-UHFFFAOYSA-N
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Description

2,6-Dibromo-4,4-dihexyl-4H-cyclopenta[1,2-b:5,4-b’]dithiophene is a compound with two thiophene units confined to one plane . It has been used as a building block for organic field effect transistors and organic electronics due to its good electron-donating properties .


Synthesis Analysis

The synthesis of 2,6-dibromo-4,4-dihexyl-4H-cyclopenta[1,2-b:5,4-b’]dithiophene can be achieved by reacting 4,4-bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b’]dithiophene with N-Bromosuccinimide in dimethylformamide .


Molecular Structure Analysis

The compound has a planar structure which allows more effective conjugation if embedded into semiconducting polymers . This planar structure also has a greater effect on the morphology for thin film devices, allowing a well-packed polymer to polymer backbones .


Chemical Reactions Analysis

The compound is used in the synthesis of low-bandgap copolymers based on cyclopenta[2,1-b:3,4-b’]dithiophene and thienopyrroledione for photovoltaic applications .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 560.49 g/mol . It appears as a yellow oil . The boiling point is predicted to be 515.0±50.0 °C .

Scientific Research Applications

Dye-Sensitized Solar Cells

  • A study by Li et al. (2010) utilized a similar compound, 4,4-dihexyl-4H-cyclopenta[2,1-b:3,4-b']dithiophene (CPDT), as a conjugated spacer to construct high-efficiency organic chromophores for dye-sensitized solar cells, achieving a power conversion efficiency of 8.95% (Li et al., 2010).

Organic Photovoltaics

  • In the realm of organic photovoltaics, Ni et al. (2015) investigated A-D-A small molecules featuring 2,6-(4,4-bis(2-ethylhexyl)-4H-cyclopenta[2,1-b;3,4-b′]-dithiophene (DTC) and achieved a power conversion efficiency of over 8% (Ni et al., 2015).

Conjugated Polymers

  • Xiao et al. (2008) synthesized a family of conjugated copolymers incorporating 4,4-dioctyl-4H-cyclopenta[2,1-b:3,4-b]dithiophene for photovoltaic applications, demonstrating the potential of these materials in light-harvesting applications (Xiao et al., 2008).

Photovoltaic Device Efficiency

  • Moulé et al. (2008) focused on polymer/fullerene bulk heterojunctions incorporating 4,4-bis(2-ethylhexyl)-4H-cyclopenta[2,1-b:3,4-b′]dithiophene, achieving a power efficiency of 2.1% under specific conditions (Moulé et al., 2008).

Alkylation Methods

  • Raju et al. (2014) reported a highly efficient method for the alkylation of 4H-cyclopenta[2,1-b:3,4-b′]dithiophene in water, including the alkylation of 2,6-dibromo-4H-cyclopenta[2,1-b:3,4-b′]dithiophene, offering a more environmentally friendly and efficient approach for compound modification (Raju et al., 2014).

Molecular Synthesis

  • Van Mierloo et al. (2010) developed an efficient route for synthesizing symmetrically and asymmetrically functionalized 4H-cyclopenta[2,1-b:3,4-b']dithiophenes, which are valuable for a range of applications in organic electronics (Van Mierloo et al., 2010).

Safety And Hazards

The compound is classified under GHS07 for safety. It has hazard statements H302, H315, H319, and H335 . Precautionary measures include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

Future Directions

The compound has been intensively studied for the application of organic field effect transistors (OFETs) and organic photovoltaics (OPVs) . Its effective conjugation when embedded into semiconducting polymers, which in turn will have a lower band gap, makes it a promising material for future research and applications .

properties

IUPAC Name

4,10-dibromo-7,7-dihexyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28Br2S2/c1-3-5-7-9-11-21(12-10-8-6-4-2)15-13-17(22)24-19(15)20-16(21)14-18(23)25-20/h13-14H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHAAYZKQSBUSEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1(C2=C(C3=C1C=C(S3)Br)SC(=C2)Br)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28Br2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50744144
Record name 2,6-Dibromo-4,4-dihexyl-4H-cyclopenta[1,2-b:5,4-b']bisthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dibromo-4,4-dihexyl-4H-cyclopenta[1,2-b:5,4-b']dithiophene

CAS RN

528570-55-0
Record name 2,6-Dibromo-4,4-dihexyl-4H-cyclopenta[1,2-b:5,4-b']bisthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Guo, L Xiong - … Characterization Tools for Biosensing and Medical …, 2018 - Springer
Conjugated polymer dots emerge as attractive molecular imaging nanoprobes in living animals because of their excellent optical properties including bright fluorescence intensity, …
Number of citations: 3 link.springer.com

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